molecular formula C10H14N4 B1480875 (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098092-59-0

(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1480875
CAS No.: 2098092-59-0
M. Wt: 190.25 g/mol
InChI Key: MKACSOAYPQIRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine: is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine typically involves multi-step organic reactions One common method starts with the preparation of the imidazole ring, followed by the formation of the pyrazole ring The cyclopropylmethyl group is then introduced through alkylation reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine derivatives back to the amine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a useful probe for investigating enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)ethanamine
  • (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)propanamine
  • (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)butanamine

Uniqueness

What sets (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine apart from similar compounds is its specific combination of the cyclopropylmethyl group and the methanamine group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-(cyclopropylmethyl)imidazo[1,2-b]pyrazol-7-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c11-5-9-6-12-14-4-3-13(10(9)14)7-8-1-2-8/h3-4,6,8H,1-2,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKACSOAYPQIRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=C(C=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 3
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 4
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 6
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.